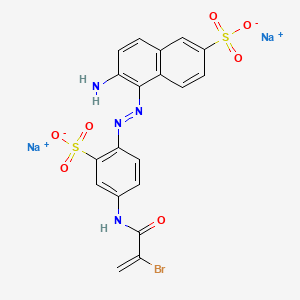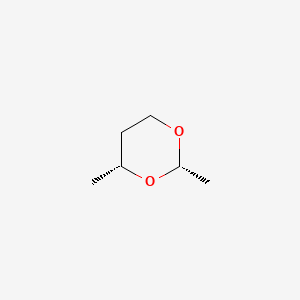
Reactive Orange 29
Übersicht
Beschreibung
Reactive Orange 29, also known as C.I.this compound or C.I.13428, is a single azo class dye . It is an orange powder that is soluble in water . It is used for dyeing wool fiber, tops, and scattered wool, and is also used for wool and silk printing .
Synthesis Analysis
This compound is synthesized by diazotizing 2,5-Diaminobenzenesulfonic acid and coupling it with 6-Aminonaphthalene-2-sulfonic acid .Molecular Structure Analysis
The molecular formula of this compound is C19H13BrN4Na2O7S2 . It has a molecular weight of 599.34 . The structure belongs to the single azo class .Chemical Reactions Analysis
This compound exhibits different color reactions with various substances. In strong sulfuric acid or hydrochloric acid, it appears as red light in orange, while it turns gold orange when it encounters sodium hydroxide .Physical And Chemical Properties Analysis
This compound is a yellow-orange powder that is soluble in water . Its solubility in water at 90°C is 80 g/L . The dye has poor levelness but good color fastness, and dyed fabrics exhibit bright colors .Wissenschaftliche Forschungsanwendungen
Decolorization and Detoxification : A study by Ma et al. (2014) explored the decolorization and detoxification of the sulfonated azo dye Reactive Orange 16, a representative of reactive dyes similar to RO29. They found that the white-rot fungus Ganoderma sp. En3 could efficiently decolorize high concentrations of RO29 in simulated textile wastewater, indicating its potential for wastewater treatment and detoxification efforts (Ma et al., 2014).
Sonocatalytic Degradation : Khataee et al. (2017) investigated the sonocatalytic degradation of RO29 using lanthanide-doped ZnO nanoparticles. They developed a novel kinetic model for predicting the degradation efficiency of RO29, highlighting the effectiveness of sonocatalysis as a treatment method (Khataee et al., 2017).
Photocatalytic Performance : Research by Khataee et al. (2019) on Cu2O-CuO@biochar composites demonstrated their efficient photocatalytic performance in the decomposition of RO29. This study shows the potential of biochar-based composites in water treatment technologies (Khataee et al., 2019).
Biosorption Potential : A study by Irem et al. (2013) evaluated the use of orange waste as a biosorbent for the removal of dyes similar to RO29. This research indicates the potential of using low-cost, eco-friendly biosorbents in wastewater treatment processes (Irem et al., 2013).
Advanced Oxidation Processes : The study by Cai et al. (2015) focused on the removal of Orange II dye, a counterpart to RO29, through ultrasound-enhanced heterogeneous activation of peroxymonosulfate. This method showcases another approach for the degradation of azo dyes in water treatment (Cai et al., 2015).
Heavy Metal Determination and Toxicity Evaluation : Reddy and Osborne (2020) evaluated the presence of heavy metals in textile dyes including RO29, providing insight into the environmental impact and toxicity of these dyes. Their study contributes to understanding the broader ecological implications of dye usage in textiles (Reddy & Osborne, 2020).
Eigenschaften
IUPAC Name |
disodium;6-amino-5-[[4-(2-bromoprop-2-enoylamino)-2-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O7S2.2Na/c1-10(20)19(25)22-12-3-7-16(17(9-12)33(29,30)31)23-24-18-14-5-4-13(32(26,27)28)8-11(14)2-6-15(18)21;;/h2-9H,1,21H2,(H,22,25)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHCIHYQWAKOQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N)S(=O)(=O)[O-])Br.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12225-98-8 | |
| Record name | 2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






